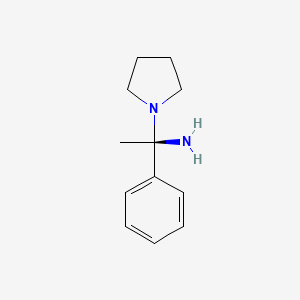
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine is a chiral compound with a phenyl group attached to a pyrrolidine ring via an ethanamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenyl-1-pyrrolidin-1-ylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.
Formation of the Ethanamine Linkage: The phenyl group is attached to the pyrrolidine ring through an ethanamine linkage. This step often involves the use of reducing agents and catalysts to facilitate the reaction.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (1S) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group or the pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-phenyl-1-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine: The enantiomer of the compound with different stereochemistry.
N-methyl-1-phenyl-1-pyrrolidin-1-ylethanamine: A derivative with a methyl group attached to the nitrogen atom.
1-phenyl-2-pyrrolidin-1-ylethanone: A ketone analog of the compound.
Uniqueness
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. The presence of the pyrrolidine ring and the phenyl group also contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
(1S)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m0/s1 |
InChI 键 |
BDHVAROEPHSXEN-LBPRGKRZSA-N |
手性 SMILES |
C[C@](C1=CC=CC=C1)(N)N2CCCC2 |
规范 SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



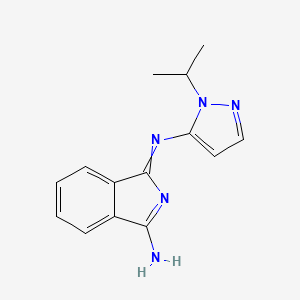

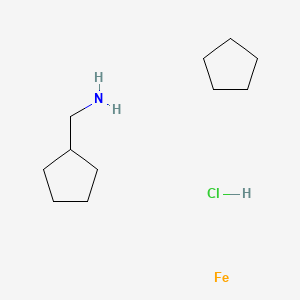
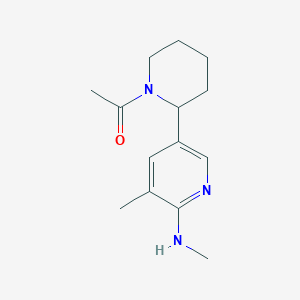
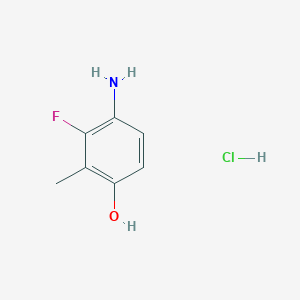
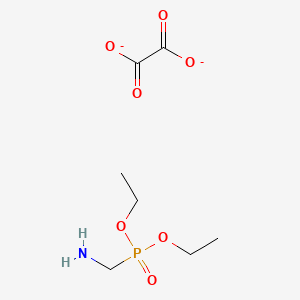
![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)





